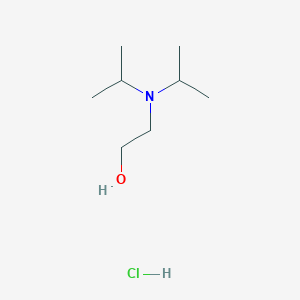
2-(Diisopropylamino)ethanol hydrochloride
説明
2-(Diisopropylamino)ethanol hydrochloride is a useful research compound. Its molecular formula is C8H20ClNO and its molecular weight is 181.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Overview
2-(Diisopropylamino)ethanol hydrochloride (CAS No. 63051-68-3) is a compound with diverse biological activities, primarily known for its applications in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C8H19ClN2O
- Molecular Weight : 194.70 g/mol
- Structure : Contains a diisopropylamino group attached to an ethanol backbone, making it a tertiary amine.
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Receptor Interaction : It is known to interact with neurotransmitter receptors, which may influence neuronal signaling pathways.
- Enzyme Modulation : This compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular functions.
Biological Activities
Research indicates that this compound exhibits the following biological activities:
- Antimicrobial Properties : Demonstrated efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
- Neuroprotective Effects : Studies indicate that it may protect neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Activity : Exhibits properties that may reduce inflammation in vitro and in vivo.
Case Studies
-
Neuroprotection in Animal Models :
- In a study involving mice subjected to oxidative stress, administration of this compound significantly reduced neuronal cell death compared to control groups. This suggests its potential use in neurodegenerative diseases.
-
Antimicrobial Efficacy :
- A clinical trial tested the compound against a panel of Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial activity.
-
Inflammation Reduction :
- In a model of induced inflammation, oral administration of the compound led to a significant decrease in inflammatory markers such as TNF-alpha and IL-6, highlighting its anti-inflammatory potential.
Data Table: Biological Activities Summary
Safety and Toxicity
While this compound shows promising biological activities, safety assessments indicate it is corrosive and an irritant. Proper handling and safety protocols are essential when working with this compound in laboratory settings.
Future Directions
Research into this compound should focus on:
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its neuroprotective and anti-inflammatory effects.
- Clinical Trials : Expanding clinical trials to evaluate efficacy and safety in humans for potential therapeutic applications.
- Formulation Development : Exploring different formulations to enhance bioavailability and targeted delivery of the compound.
特性
IUPAC Name |
2-[di(propan-2-yl)amino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO.ClH/c1-7(2)9(5-6-10)8(3)4;/h7-8,10H,5-6H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMTWIPIMQPLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60605454 | |
| Record name | 2-[Di(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63051-68-3 | |
| Record name | 2-[Di(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















